Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
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Overview
Description
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is a complex compound that combines several distinct chemical entities Tert-butyl carbamate is a carbamate ester, cyclopenta-1,3-diene is a conjugated diene, cyclopentane is a saturated hydrocarbon, and iron is a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl carbamate typically involves the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base . Cyclopenta-1,3-diene can be synthesized through the dehydrogenation of cyclopentane or by the Diels-Alder reaction involving cyclopentadiene . Cyclopentane is usually obtained through the hydrogenation of cyclopentene or by cracking cyclohexane . Iron is commonly sourced from iron ores through reduction processes in blast furnaces.
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. Tert-butyl carbamate is produced using continuous flow reactors to ensure high yield and purity . Cyclopenta-1,3-diene is produced via catalytic dehydrogenation of cyclopentane in the presence of metal catalysts . Cyclopentane is produced through catalytic hydrogenation processes . Iron is extracted from its ores using blast furnaces and refined through various metallurgical processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopenta-1,3-diene can undergo oxidation to form cyclopentadienone.
Reduction: Tert-butyl carbamate can be reduced to tert-butylamine.
Substitution: Cyclopentane can undergo halogenation reactions to form halocyclopentanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of tert-butyl carbamate.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or heat.
Major Products
Oxidation: Cyclopentadienone from cyclopenta-1,3-diene.
Reduction: Tert-butylamine from tert-butyl carbamate.
Substitution: Halocyclopentanes from cyclopentane.
Scientific Research Applications
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound depends on its individual components:
Tert-butyl carbamate: Acts as a protecting group for amines in peptide synthesis, preventing unwanted reactions during the synthesis process.
Cyclopenta-1,3-diene: Participates in Diels-Alder reactions, forming cyclohexene derivatives.
Cyclopentane: Undergoes substitution reactions, forming various substituted cyclopentanes.
Iron: Functions as a catalyst in various chemical reactions, facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: Similar to cyclopentane but with a six-membered ring.
Cyclohexadiene: Similar to cyclopenta-1,3-diene but with a six-membered ring and two double bonds.
Ethyl carbamate: Similar to tert-butyl carbamate but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl carbamate: Unique due to its bulky tert-butyl group, providing steric hindrance and stability.
Cyclopenta-1,3-diene: Unique due to its conjugated diene system, making it highly reactive in Diels-Alder reactions.
Cyclopentane: Unique due to its saturated nature, making it less reactive than its unsaturated counterparts.
Properties
Molecular Formula |
C15H21FeNO2-6 |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |
InChI Key |
IZTSNUSPYXINJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
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